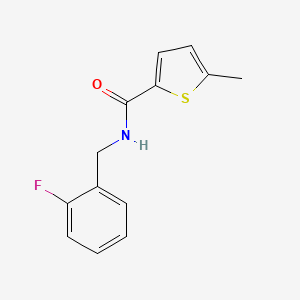![molecular formula C16H13NO4 B5180546 4-oxo-4-[(2-phenoxyphenyl)amino]-2-butenoic acid](/img/structure/B5180546.png)
4-oxo-4-[(2-phenoxyphenyl)amino]-2-butenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-oxo-4-[(2-phenoxyphenyl)amino]-2-butenoic acid, also known as KGA-2727, is a novel small molecule compound that has been developed as a potential therapeutic agent for the treatment of Alzheimer's disease. It belongs to a class of compounds known as gamma-secretase modulators, which are designed to selectively modulate the activity of gamma-secretase, an enzyme that is involved in the production of amyloid beta peptides, which are the main component of the amyloid plaques that accumulate in the brains of Alzheimer's patients.
作用機序
4-oxo-4-[(2-phenoxyphenyl)amino]-2-butenoic acid works by selectively modulating the activity of gamma-secretase, an enzyme that is involved in the production of amyloid beta peptides. By reducing the activity of gamma-secretase, 4-oxo-4-[(2-phenoxyphenyl)amino]-2-butenoic acid is able to decrease the production of amyloid beta peptides, which in turn reduces the accumulation of amyloid plaques in the brain.
Biochemical and Physiological Effects:
In addition to its effects on amyloid beta production, 4-oxo-4-[(2-phenoxyphenyl)amino]-2-butenoic acid has also been shown to have other biochemical and physiological effects. For example, it has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the survival and growth of neurons. 4-oxo-4-[(2-phenoxyphenyl)amino]-2-butenoic acid has also been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of 4-oxo-4-[(2-phenoxyphenyl)amino]-2-butenoic acid is that it has been shown to have a good safety profile in animal studies, with no significant toxic effects observed at therapeutic doses. However, one limitation is that it has not yet been tested in human clinical trials, so its safety and efficacy in humans is not yet known.
将来の方向性
There are several potential future directions for research on 4-oxo-4-[(2-phenoxyphenyl)amino]-2-butenoic acid. One area of interest is to investigate its effects on other aspects of Alzheimer's disease pathology, such as neuroinflammation and tau protein aggregation. Another potential direction is to explore its potential as a treatment for other neurodegenerative diseases, such as Parkinson's disease or Huntington's disease. Additionally, further studies are needed to determine the optimal dosing and administration regimen for 4-oxo-4-[(2-phenoxyphenyl)amino]-2-butenoic acid, as well as its long-term safety and efficacy in humans.
合成法
The synthesis of 4-oxo-4-[(2-phenoxyphenyl)amino]-2-butenoic acid involves several steps, starting with the reaction of 2-phenoxyphenylamine with ethyl acrylate to form the corresponding amide. This amide is then subjected to a Wittig reaction with triphenylphosphine and methyl vinyl ketone to form the desired product, 4-oxo-4-[(2-phenoxyphenyl)amino]-2-butenoic acid.
科学的研究の応用
Several in vitro and in vivo studies have been conducted to investigate the potential therapeutic effects of 4-oxo-4-[(2-phenoxyphenyl)amino]-2-butenoic acid on Alzheimer's disease. One study found that 4-oxo-4-[(2-phenoxyphenyl)amino]-2-butenoic acid was able to reduce the production of amyloid beta peptides in cultured cells, and also reduced the accumulation of amyloid plaques in the brains of mice that were genetically engineered to develop Alzheimer's disease.
特性
IUPAC Name |
(Z)-4-oxo-4-(2-phenoxyanilino)but-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c18-15(10-11-16(19)20)17-13-8-4-5-9-14(13)21-12-6-2-1-3-7-12/h1-11H,(H,17,18)(H,19,20)/b11-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJXGBNRWSCLPW-KHPPLWFESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)/C=C\C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~-(3,4-dimethylphenyl)-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5180467.png)

![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-chloro-5-iodobenzamide](/img/structure/B5180473.png)
![N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5180477.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-1-isopropyl-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5180491.png)
![N-(4-bromo-2-fluorophenyl)-4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5180500.png)
![4-chloro-N-({[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5180504.png)

![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-(1-phenylethyl)-2,5-pyrrolidinedione](/img/structure/B5180536.png)
![1-(4-biphenylyl)-3-[(4-methoxyphenyl)amino]-2-propen-1-one](/img/structure/B5180538.png)
![1-(4-butoxyphenyl)-3-[4-(4-chlorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5180543.png)
![N-{[1-benzyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(1-piperidinyl)ethanamine](/img/structure/B5180551.png)
![N-(2-methoxyphenyl)-5-methyl-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5180552.png)
![N-[(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)(phenyl)methyl]acetamide](/img/structure/B5180559.png)